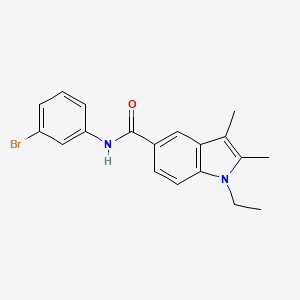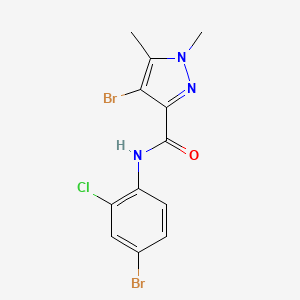![molecular formula C24H20ClN3O B3555441 2-(4-chlorophenyl)-N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B3555441.png)
2-(4-chlorophenyl)-N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]acetamide
Vue d'ensemble
Description
2-(4-chlorophenyl)-N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]acetamide, also known as DPA-714, is a selective ligand for the translocator protein (TSPO) that has been utilized in scientific research for its potential therapeutic applications.
Mécanisme D'action
2-(4-chlorophenyl)-N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]acetamide binds to TSPO, which is located on the outer membrane of the mitochondria. This binding leads to the activation of various signaling pathways that regulate cellular processes such as apoptosis, immune response, and energy metabolism. The exact mechanism of action of this compound is still not fully understood, but it is believed to involve the modulation of mitochondrial function and the regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in different disease models. In neurodegenerative disorders, this compound has been shown to reduce neuroinflammation and oxidative stress, leading to improved cognitive function. In cancer, this compound has been shown to inhibit tumor growth and metastasis by regulating immune response and angiogenesis. In inflammation, this compound has been shown to reduce the production of pro-inflammatory cytokines, leading to reduced tissue damage.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-chlorophenyl)-N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]acetamide has several advantages as a research tool, including its high affinity and specificity for TSPO, its ability to cross the blood-brain barrier, and its low toxicity. However, there are also some limitations to its use in lab experiments, including its high cost, limited availability, and potential for off-target effects.
Orientations Futures
There are several future directions for the use of 2-(4-chlorophenyl)-N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]acetamide in scientific research. One area of interest is the role of TSPO in the regulation of mitochondrial function and metabolism. Another area of interest is the development of novel TSPO ligands with improved affinity and specificity for TSPO. Additionally, this compound may have potential therapeutic applications in various diseases, and further research is needed to explore its clinical potential.
Applications De Recherche Scientifique
2-(4-chlorophenyl)-N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]acetamide has been used in scientific research to study the role of TSPO in various diseases such as neurodegenerative disorders, cancer, and inflammation. TSPO is a protein that is expressed in high levels in the mitochondria of activated immune cells and is involved in the regulation of various cellular processes such as apoptosis, immune response, and energy metabolism. This compound has been shown to bind to TSPO with high affinity and specificity, making it a useful tool for studying the role of TSPO in disease.
Propriétés
IUPAC Name |
2-(4-chlorophenyl)-N-[(1,3-diphenylpyrazol-4-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN3O/c25-21-13-11-18(12-14-21)15-23(29)26-16-20-17-28(22-9-5-2-6-10-22)27-24(20)19-7-3-1-4-8-19/h1-14,17H,15-16H2,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XREYKSZQWYUTCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2CNC(=O)CC3=CC=C(C=C3)Cl)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B3555366.png)
![N-(3-{[2-(2,4,5-trichlorophenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B3555367.png)
![N-{[(2-iodophenyl)amino]carbonothioyl}-3,4,5-trimethoxybenzamide](/img/structure/B3555376.png)
![3-({[(4-biphenylylcarbonyl)amino]carbonothioyl}amino)-4-methoxybenzoic acid](/img/structure/B3555387.png)
![4-{[3-chloro-5-ethoxy-4-(2-thienylmethoxy)benzyl]amino}phenol](/img/structure/B3555391.png)
![(1,3-benzodioxol-5-ylmethyl)[4-(4-benzoyl-1-piperazinyl)phenyl]amine](/img/structure/B3555408.png)
![N-(tert-butyl)-2-(2-chloro-6-methoxy-4-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]methyl}phenoxy)acetamide](/img/structure/B3555415.png)
![5-(4-bromophenyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]-2-furamide](/img/structure/B3555417.png)
![2-chloro-5-{5-[(2-fluorobenzyl)thio]-1H-tetrazol-1-yl}benzoic acid](/img/structure/B3555424.png)


![4-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-N-(2-ethylphenyl)benzamide](/img/structure/B3555456.png)

![4-chloro-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B3555475.png)